脱氢克雷巴宁

描述

Synthesis Analysis

The first total syntheses of dehydrocrebanine, along with other related compounds, were achieved through a crucial step involving the formation of ring C by microwave-assisted direct biaryl coupling, producing the aporphine skeleton in high yields. This process was evaluated for cytotoxicity against three human cancer cell lines, showcasing its potential biomedical applications (Rayanil, Prempree, & Nimgirawath, 2016).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the chemical behavior of dehydrocrebanine. Research into the crystal structure and molecular conformation of related compounds provides insights into the spatial arrangement of atoms within the molecule, affecting its reactivity and interactions. Studies such as the synthesis, crystal structure, and molecular conformation analysis of N‐Ac‐dehydro‐Phe‐L‐Val‐L‐Val‐OCH3 contribute to our understanding of dehydrocrebanine's structural characteristics (Narula, Khandelwal, & Singh, 1991).

Chemical Reactions and Properties

The chemical properties of dehydrocrebanine are explored through studies on its synthesis and the reactions it undergoes. For instance, the manganese-catalyzed dehydrogenative coupling of alcohols and amines forms aldimines, showcasing an environmentally benign methodology in organic chemistry relevant to the synthesis pathways involving dehydrocrebanine (Mukherjee et al., 2016).

科学研究应用

抗癌潜力:脱氢克雷巴宁已显示出作为抗癌剂的希望。Ho 等人(2021 年)的一项研究发现,脱氢克雷巴尼丁(一种相关化合物)通过激活 JNK 和 ERK 通路诱导口腔癌细胞凋亡 (Ho 等人,2021 年)。

神经保护作用:另一种相关化合物脱氢卡维丁被发现可以减少 d-半乳糖诱导的大鼠学习和记忆障碍,增强突触可塑性并减少氧化损伤和神经炎症 (Fu 等人,2018 年)。

毒性问题:脱氢克雷巴宁 (DC) 已显示出对鼠巨噬细胞的细胞毒性,这引起了对其在治疗患者中使用的谨慎。这种化合物存在于泰国传统药用植物 Stephania venosa Spreng 中 (Phupong 等人,2020 年)。

肝脏保护:脱氢卡维丁已被证明可以有效防止四氯化碳诱导的大鼠肝损伤,显示出抗氧化活性 (Wang 等人,2008 年)。此外,它通过改善肝功能和减少损伤来保护大鼠免受四氯化碳诱导的肝纤维化 (Wang 等人,2011 年)。

蛋白质反应性化合物的合成:脱氢丙氨酸肽的核糖体合成允许制备大量的蛋白质反应性化合物库。这些化合物可能作为新药或分析工具具有潜在用途 (Seebeck & Szostak, 2006)。

细胞周期抑制:脱氢白千屈菜素是一种倍半萜内酯,可以在洋葱根分生组织细胞中选择性地诱导 G2 中的短暂停滞。这表明它作为细胞周期抑制剂的潜力,而不影响细胞活力或伸长 (López 等人,2002 年)。

安全和危害

作用机制

Target of Action

Dehydrocrebanine is an alkaloid that can be isolated from the tuber and leaves of Stephania venosa . It has been found to exhibit in vitro anti-cancer activity . .

Mode of Action

Its anti-cancer activity suggests that it may interact with cellular targets that play a role in cancer cell proliferation and survival .

Biochemical Pathways

Given its anti-cancer activity, it is plausible that it may influence pathways related to cell cycle regulation, apoptosis, or other processes critical to cancer cell growth and survival .

Result of Action

Dehydrocrebanine has been reported to exhibit in vitro anti-cancer activity . This suggests that it may induce changes at the molecular and cellular levels that inhibit cancer cell growth or survival.

属性

IUPAC Name |

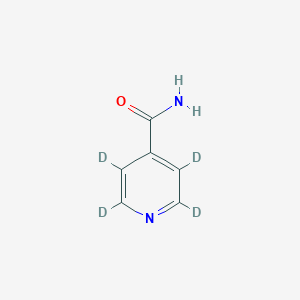

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8-9H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFNXOLCSPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=CC(=C(C5=CC1=C24)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228400 | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrocrebanine | |

CAS RN |

77784-22-6 | |

| Record name | Dehydrocrebanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077784226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)